![molecular formula C27H38Cl2N2O3 B14663960 3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride CAS No. 37971-97-4](/img/structure/B14663960.png)
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their applications in various fields, including dyes, pharmaceuticals, and fluorescence markers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride typically involves multiple steps, including the formation of the xanthene core and subsequent functionalization. Common reagents used in the synthesis may include diethylamine, propanoyl chloride, and other organic solvents. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent marker for imaging and diagnostic purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A well-known xanthene dye used in various applications.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and imaging.
Eosin: A xanthene dye used in histology and cytology.
Uniqueness
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride may have unique properties such as specific fluorescence characteristics, solubility, or reactivity that distinguish it from other similar compounds. These unique features could make it particularly valuable for certain applications in research and industry.
Propriétés
Numéro CAS |
37971-97-4 |
|---|---|
Formule moléculaire |
C27H38Cl2N2O3 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H36N2O3.2ClH/c1-5-28(6-2)15-13-24(30)20-9-11-26-22(17-20)19-23-18-21(10-12-27(23)32-26)25(31)14-16-29(7-3)8-4;;/h9-12,17-18H,5-8,13-16,19H2,1-4H3;2*1H |
Clé InChI |
XEFXELDWPNCLPF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)CCN(CC)CC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


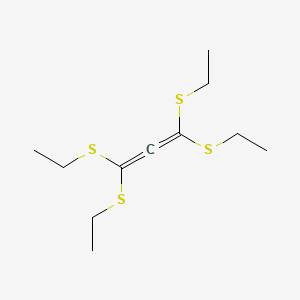
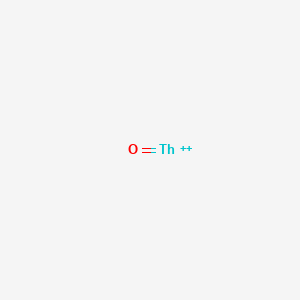


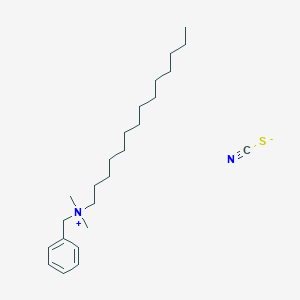

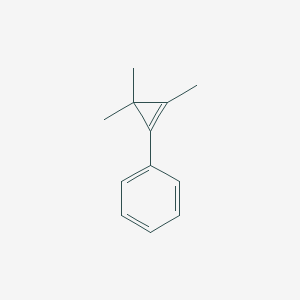

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
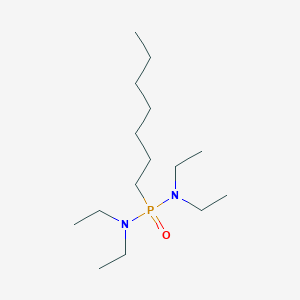
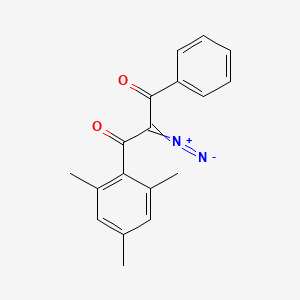

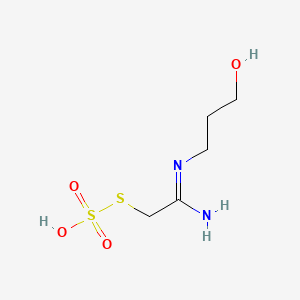
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
